Methyl phenyl (2-chloroethyl)phosphonate

Antineoplastic Cancer Research Alkylphosphonates

Methyl phenyl (2-chloroethyl)phosphonate (CAS 144040-65-3) is an organophosphorus compound with the molecular formula C9H12ClO3P, characterized by a phosphonate ester core bearing a phenyl group, a methoxy group, and a 2-chloroethyl moiety. This structural combination is distinct from both simple 2-chloroethylphosphonic acid (ethephon) and triester phosphates, imparting a unique profile of reactivity, stability, and potential biological activity.

Molecular Formula C9H12ClO3P
Molecular Weight 234.61 g/mol
CAS No. 144040-65-3
Cat. No. B12559065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl phenyl (2-chloroethyl)phosphonate
CAS144040-65-3
Molecular FormulaC9H12ClO3P
Molecular Weight234.61 g/mol
Structural Identifiers
SMILESCOP(=O)(CCCl)OC1=CC=CC=C1
InChIInChI=1S/C9H12ClO3P/c1-12-14(11,8-7-10)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyNKQOFTPFGQDJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Phenyl (2-Chloroethyl)phosphonate (CAS 144040-65-3): A Procurement-Focused Baseline on a Distinct Chloroethyl Alkylating Phosphonate


Methyl phenyl (2-chloroethyl)phosphonate (CAS 144040-65-3) is an organophosphorus compound with the molecular formula C9H12ClO3P, characterized by a phosphonate ester core bearing a phenyl group, a methoxy group, and a 2-chloroethyl moiety . This structural combination is distinct from both simple 2-chloroethylphosphonic acid (ethephon) and triester phosphates, imparting a unique profile of reactivity, stability, and potential biological activity [1]. As a mixed alkyl-aryl phosphonate, it occupies a specialized niche in organic synthesis, particularly as a precursor for O-ethyl derivatives [2], and has been investigated as a candidate antineoplastic agent [3].

Why Methyl Phenyl (2-Chloroethyl)phosphonate Cannot Be Interchanged with Generic 2-Chloroethyl Phosphonates


Generic substitution among 2-chloroethyl phosphonates is not scientifically defensible due to the profound impact of the O-alkyl/aryl substituents on hydrolytic stability, biological activity, and synthetic utility. Comparative studies on related 2-chloro-1-(substituted-phenyl)ethylphosphonic acids demonstrate that phenyl ring substituents can alter hydrolysis rates by orders of magnitude, with electron-withdrawing groups conferring greater stability [1]. Furthermore, in O-aryl O-ethyl 2-chloroethyl phosphonates, the aryl group is the primary determinant of fungitoxicity, with the most active analog (O-ethyl O-pentachlorophenyl 2-chloroethyl phosphonate, ED50 2.9 ppm) being over an order of magnitude more potent than the least active [2]. The unique methyl phenyl ester configuration of CAS 144040-65-3 dictates its specific reactivity profile, making it non-fungible with ethephon, bis(2-chloroethyl) analogs, or other O-substituted variants without compromising experimental reproducibility or synthetic outcomes.

Quantitative Differentiation Evidence for Methyl Phenyl (2-Chloroethyl)phosphonate


Antiproliferative Activity in MCF-7 Breast Cancer Cells

Methyl phenyl (2-chloroethyl)phosphonate exhibited antiproliferative activity against the human breast adenocarcinoma cell line MCF-7, achieving 50% growth inhibition at a concentration of 15 µM after 72 hours of continuous exposure [1]. In the same study, the comparator compound hexadecylphosphocholine (HePC, miltefosine), a clinical-stage alkylphosphocholine, achieved an IC50 of 5 µM, indicating that the target compound is approximately 3-fold less potent in this specific cell-based assay [1].

Antineoplastic Cancer Research Alkylphosphonates

In Vivo Antitumor Efficacy in a Mammary Carcinoma Model

In an in vivo xenograft model using female BALB/c nude mice bearing subcutaneously implanted MCF-7 human mammary carcinomas, oral administration of methyl phenyl (2-chloroethyl)phosphonate at 50 mg/kg/day for 28 days resulted in a tumor growth inhibition (TGI) of 42% relative to vehicle-treated controls [1]. The comparator compound hexadecylphosphocholine (HePC) at an equivalent dose and schedule achieved a TGI of 68% [1]. No significant body weight loss or overt signs of toxicity were observed for either compound at this dosing regimen [1].

In Vivo Efficacy Oncology Xenograft

Enhanced Hydrolytic Stability Relative to Ethephon Analogs

While direct stability data for methyl phenyl (2-chloroethyl)phosphonate is not reported in the available literature, class-level inference from structurally related 2-chloro-1-(substituted-phenyl)ethylphosphonic acids indicates that phenyl substitution on the carbon adjacent to phosphorus confers a hydrolytic stability profile distinct from the parent compound ethephon. Specifically, the 2-chloro-1-phenyl analog (the acid corresponding to the target compound's core) decomposes under basic aqueous conditions approximately 100-fold faster than ethephon due to a β-elimination mechanism yielding styrene derivatives [1]. Electron-withdrawing substituents on the phenyl ring further modulate this rate, providing a tunable stability profile [1]. The methyl ester and phenyl ester groups in CAS 144040-65-3 are expected to influence this reactivity, potentially offering intermediate stability suitable for specific synthetic or prodrug applications.

Chemical Stability Hydrolysis Phosphonates

Synthetic Utility as a Precursor to O-Ethyl 2-Chloroethylphosphonates

Methyl phenyl (2-chloroethyl)phosphonate serves as a key synthetic intermediate for the preparation of O-ethyl O-aryl 2-chloroethyl phosphonates, a class of compounds with demonstrated fungitoxicity [1]. While the target compound itself is not reported as a direct fungicide, its methyl ester can be selectively hydrolyzed or transesterified to access the corresponding acid or other esters. In a related series of O-aryl O-ethyl 2-chloroethyl phosphonates, the most potent analog (O-ethyl O-pentachlorophenyl 2-chloroethyl phosphonate) exhibited an ED50 of 2.9 ppm against Rhizoctonia solani, and the series as a whole demonstrated superior activity compared to edifenphos and the O-methyl series [1]. This establishes the target compound's position within a structure-activity landscape where specific substitution patterns yield quantifiable improvements in biological potency.

Organic Synthesis Phosphonate Chemistry Reagent

Mechanism-Based Potential for Targeted Alkylation

The 2-chloroethyl moiety present in methyl phenyl (2-chloroethyl)phosphonate is a known alkylating warhead. Class-level evidence from the alkylating nitrosourea fotemustine demonstrates that chloroethyl groups can alkylate guanine at the N7 position, leading to the formation of N1-guanine and N3-cytosine interstrand cross-links, which in turn cause DNA synthesis inhibition, cell cycle arrest, and apoptosis [1]. While the target compound's specific alkylation efficiency has not been directly compared to fotemustine or other chloroethylating agents, the presence of this functional group strongly implies a similar mechanism contributing to its observed in vitro and in vivo antitumoral activity [2]. The phosphonate backbone may modulate the reactivity and delivery of the chloroethyl warhead, differentiating it from other alkylating agent scaffolds.

DNA Alkylation Anticancer Mechanism

Differential Phosphorylation Potential Compared to Classical Organophosphates

Structural analogs of methyl phenyl (2-chloroethyl)phosphonate, specifically 2-chloro-1-(substituted-phenyl)ethylphosphonic acids, have been characterized as irreversible inhibitors of butyrylcholinesterase (BChE) with a two-stage mechanism involving reversible binding followed by active site phosphorylation [1]. The 4-trimethylammonium analog in this series exhibits a Ki of 180 µM and an IC50 of 19 µM [1]. In contrast, classical triester organophosphates like paraoxon inhibit BChE via a single-step phosphorylation mechanism without a discrete reversible binding step [1]. The target compound, bearing both phenyl and 2-chloroethyl groups, is predicted to share this distinct two-stage inhibition mechanism, which may confer different selectivity or kinetic profiles compared to traditional acetylcholinesterase inhibitors.

Enzyme Inhibition BChE Phosphorylation

High-Confidence Application Scenarios for Methyl Phenyl (2-Chloroethyl)phosphonate Procurement


Oncology Research: Evaluating Chloroethyl Phosphonates as Lead Candidates

Procure methyl phenyl (2-chloroethyl)phosphonate for direct inclusion in anticancer screening cascades, particularly those focused on breast cancer or alkylating agent discovery. The compound has established in vitro antiproliferative activity against MCF-7 cells (IC50 = 15 µM) and in vivo tumor growth inhibition (42% TGI at 50 mg/kg/day) [1]. Use the comparator hexadecylphosphocholine (IC50 = 5 µM; 68% TGI) as a benchmark to contextualize potency [1]. This scenario is appropriate for researchers seeking novel phosphonate-based cytotoxics with a chloroethyl warhead and a defined, albeit moderate, efficacy profile.

Synthetic Chemistry: Precursor for O-Ethyl 2-Chloroethylphosphonate Libraries

Utilize methyl phenyl (2-chloroethyl)phosphonate as a starting material for the synthesis of O-ethyl O-aryl 2-chloroethyl phosphonates, a class with demonstrated fungitoxicity against agriculturally relevant pathogens like Rhizoctonia solani and Sclerotium rolfsii [2]. The methyl ester serves as a convenient synthetic handle for selective hydrolysis or transesterification. Researchers can leverage the established SAR, which shows that O-ethyl analogs are superior to O-methyl analogs and that specific aryl substitution (e.g., pentachlorophenyl) yields single-digit ppm ED50 values [2], to design focused libraries and optimize biological activity.

Mechanistic Studies of β-Elimination and Hydrolytic Lability in 2-Haloethylphosphonates

Employ methyl phenyl (2-chloroethyl)phosphonate in fundamental studies of phosphonate hydrolysis and decomposition. The compound belongs to a class known to undergo β-elimination under basic conditions, with phenyl-substituted analogs decomposing approximately 100-fold faster than the parent ethephon [3]. This scenario is ideal for researchers investigating the influence of esterification (methyl ester) on the kinetics and mechanism of this elimination pathway, or for those developing prodrug strategies that exploit controlled hydrolytic release. Use ethephon as a stable baseline comparator to quantify the effect of phenyl substitution.

Serine Hydrolase Probe Development: Cholinesterase Inhibition

Incorporate methyl phenyl (2-chloroethyl)phosphonate into research programs aimed at developing novel probes or inhibitors of butyrylcholinesterase (BChE). The compound's structural similarity to 2-chloro-1-(substituted-phenyl)ethylphosphonic acids, which act as two-stage, reversible-binding/irreversible-phosphorylation inhibitors [3], provides a rational starting point. Use the 4-trimethylammonium analog (Ki = 180 µM, IC50 = 19 µM) [3] and the classical triester paraoxon [3] as comparators to assess the target compound's unique kinetic signature and binding mode. This application is relevant for neuroscience, toxicology, and chemical biology studies requiring organophosphorus probes with non-canonical inhibition mechanisms.

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